![molecular formula C18H14Cl2N4OS B2508498 N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide CAS No. 1242905-00-5](/img/structure/B2508498.png)
N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide" is a piperidine derivative, which is a class of organic compounds characterized by a six-membered ring containing five methylene groups and one amine group. Piperidine derivatives are known for their diverse pharmacological activities, and modifications to their structure can lead to compounds with significant therapeutic potential.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance their biological activity. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown that substituting the benzamide with a bulky moiety in the para position can substantially increase anti-acetylcholinesterase (anti-AChE) activity . Similarly, the synthesis of fluorinated benzyloxyphenyl piperidine-4-carboxamides has been explored for their dual function against thrombosis, where the position and substitution of the benzyloxy group and the addition of fluorine/s on the distal phenyl ring were found to enhance the potency of the compound . Although the specific synthesis of "N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide" is not detailed in the provided papers, these studies give insight into the types of chemical modifications that can be made to piperidine derivatives to achieve desired biological effects.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial in determining their interaction with biological targets. The presence of a benzamide group and its substitution pattern can significantly influence the activity of the compound. For example, the introduction of a bulky moiety in the para position of the benzamide group has been shown to increase anti-AChE activity . The molecular structure also determines the basicity of the nitrogen atom in the piperidine ring, which is an important factor in the compound's activity . The addition of fluorine atoms and other substituents can also affect the compound's potency and selectivity, as seen in the case of benzyloxyphenyl piperidine-4-carboxamides, where these modifications led to enhanced anti-thrombotic properties .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions that are essential for their synthesis and functionalization. For example, the introduction of a radioisotope such as carbon-14 into the piperidine derivative can be achieved through an aryllithium reaction with 14CO2, as described in the synthesis of a potent δ opioid receptor agonist . These types of reactions are important for creating labelled compounds that can be used in pharmacological studies to track the distribution and metabolism of the drug in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, lipophilicity, and stability, are influenced by their molecular structure and the nature of their substituents. For instance, the lipophilicity of the compound can affect its antiplatelet potency, as observed in the study of fluorinated benzyloxyphenyl piperidine-4-carboxamides . These properties are critical in determining the compound's pharmacokinetics and pharmacodynamics, which are essential for its development as a therapeutic agent.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
This compound is involved in the synthesis of new chemical entities with potential biological activities. For instance, derivatives of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine were synthesized under microwave irradiation, showcasing the versatility of related structures in creating novel molecules with possible therapeutic applications (A. A. Abdalha et al., 2011).
Antimicrobial Activity
Some derivatives related to the compound have been studied for their antimicrobial activity. For example, new pyridine derivatives were synthesized and demonstrated variable and modest activity against investigated strains of bacteria and fungi, suggesting potential as antimicrobial agents (N. Patel et al., 2011).
Anti-Inflammatory and Analgesic Agents
Derivatives derived from visnaginone and khellinone, related to the compound's structural family, have been synthesized and evaluated as anti-inflammatory and analgesic agents. These studies indicate a promising avenue for the development of new medications targeting inflammation and pain (A. Abu‐Hashem et al., 2020).
Serotonin Antagonist Activity
Research into analogues of serotonin antagonists, which share structural similarities with N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide, provides insights into the modulation of serotonin receptors. This could have implications for the treatment of various psychiatric disorders (R. Raghupathi et al., 1991).
Orexin Receptor Antagonism
The investigation of compounds for their orexin receptor antagonism presents potential therapeutic applications in treating insomnia and other sleep disorders. The pharmacokinetics and metabolism of such compounds offer valuable information for drug development processes (C. Renzulli et al., 2011).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4OS/c1-11-22-16(15-4-2-3-7-21-15)9-18(23-11)26-10-17(25)24-12-5-6-13(19)14(20)8-12/h2-9H,10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTFMWZZSAOVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

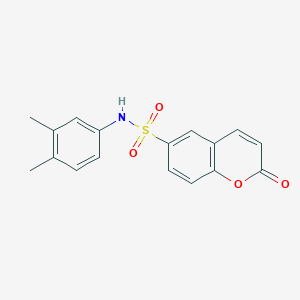

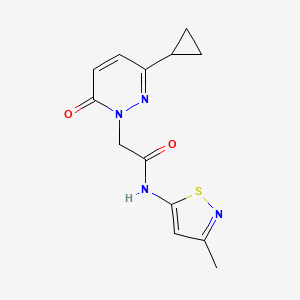
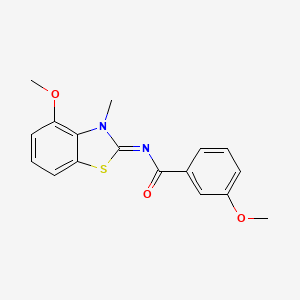
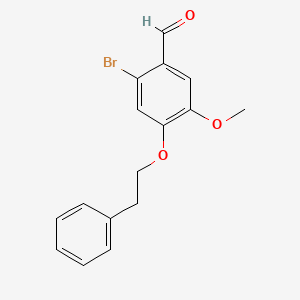
![2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2508422.png)
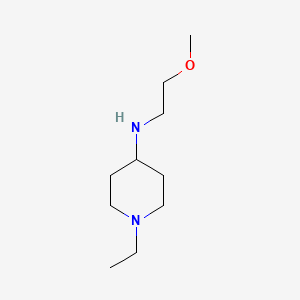


![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2508429.png)
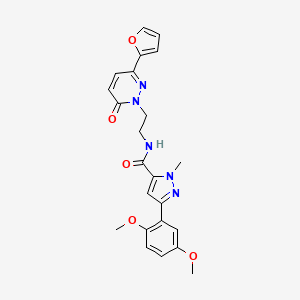
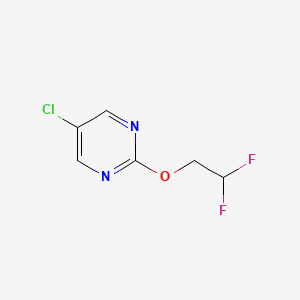
![8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2508433.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2508435.png)